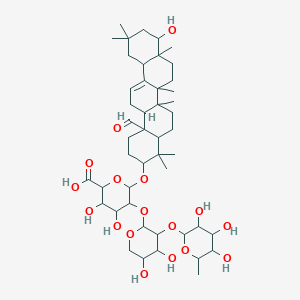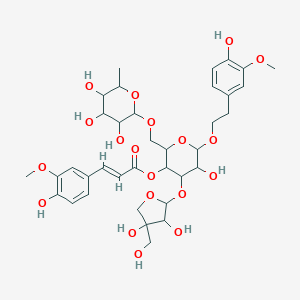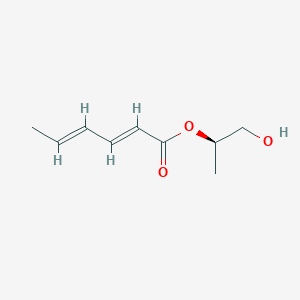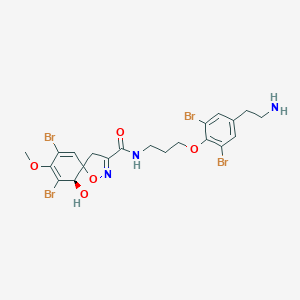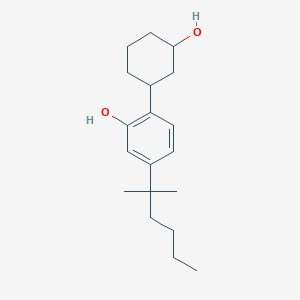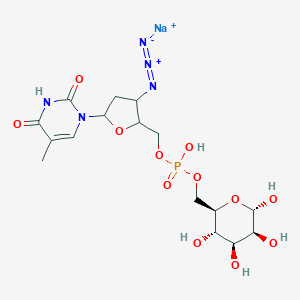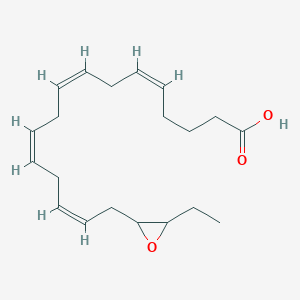
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide (TMDP-A18C6I2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. TMDP-A18C6I2 is a phosphorus-containing ligand that is capable of coordinating with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties.
Mécanisme D'action
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide functions as a ligand, coordinating with metal ions to form stable complexes. The resulting complexes exhibit unique properties that make them useful in various applications, including catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide is its ability to coordinate with metal ions, making it a useful tool in the synthesis of metal complexes with unique properties. However, the synthesis of this compound can be challenging, and the compound is relatively unstable, requiring careful handling and storage.
Orientations Futures
There are several potential future directions for research on N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide. One area of interest is the development of new catalytic systems based on this compound and metal complexes. Another area of interest is the use of this compound as a drug delivery agent, particularly in the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide can be synthesized by reacting N,N,N',N'-tetramethyldiamidophosphite with a solution of aza-18-crown-6 and iodine in dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
N,N'-Tetramethyldiamidophosphite-aza-18-crown-6 diiodide has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this compound has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, including heterocycles and natural products. In medicinal chemistry, this compound has been studied for its potential as a drug delivery agent, as it is capable of forming stable complexes with metal ions and other molecules.
Propriétés
Numéro CAS |
139194-01-7 |
|---|---|
Formule moléculaire |
C22H54I2N6O4P2 |
Poids moléculaire |
782.5 g/mol |
Nom IUPAC |
[16-[bis(dimethylamino)-methylphosphaniumyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-bis(dimethylamino)-methylphosphanium;diiodide |
InChI |
InChI=1S/C22H54N6O4P2.2HI/c1-23(2)33(9,24(3)4)27-11-15-29-19-21-31-17-13-28(34(10,25(5)6)26(7)8)14-18-32-22-20-30-16-12-27;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
SMJQVIXJFAEWMG-UHFFFAOYSA-L |
SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-] |
SMILES canonique |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)N(C)C)N(C)C.[I-].[I-] |
Synonymes |
[16-(bis(dimethylamino)-methyl-phosphaniumyl)-1,4,10,13-tetraoxa-7,16- diazacyclooctadec-7-yl]-bis(dimethylamino)-methyl-phosphanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)


![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
